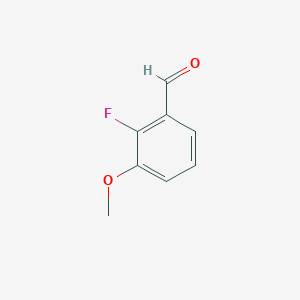

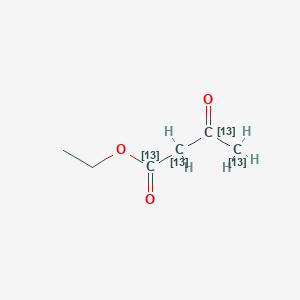

2-Fluoro-3-methoxybenzaldehyde

Descripción general

Descripción

2-Fluoro-3-methoxybenzaldehyde is a chemical compound that has been studied for its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

A study by Wang Bao-jie (2006) discussed a simplified one-step synthetic method for a similar compound, 3-fluoro-4-methoxybenzaldehyde, which might be relevant for the synthesis of 2-Fluoro-3-methoxybenzaldehyde. The method involves reacting 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid (Wang Bao-jie, 2006).

Molecular Structure Analysis

Research by G. O. Ildız et al. (2018) on 3-fluoro-4-methoxybenzaldehyde can provide insights into the molecular structure analysis of 2-Fluoro-3-methoxybenzaldehyde. This study involved spectroscopic methods and quantum chemistry calculations, revealing the equilibrium conformational composition in the gas phase (G. O. Ildız et al., 2018).

Chemical Reactions and Properties

Research by Ken Kokubo et al. (1999) on 2-Hydroxybenzaldehydes reacting with alkynes, alkenes, or allenes can provide insights into the chemical reactions and properties of 2-Fluoro-3-methoxybenzaldehyde. The study found that 2-Hydroxybenzaldehydes react efficiently in the presence of a rhodium-based catalyst system (Ken Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of 2-Fluoro-3-methoxybenzaldehyde can be inferred from studies on similar compounds. For instance, the study by S. Nagaraju et al. (2018) on 2-methoxybenzaldehyde, which determined its crystal structure using X-ray diffraction, can provide insights into the physical properties (S. Nagaraju et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-3-methoxybenzaldehyde can also be inferred from studies on related compounds. For instance, research on the fluorogenic aldehyde by Haiming Guo and F. Tanaka (2009) might offer insights into the chemical properties of 2-Fluoro-3-methoxybenzaldehyde, as it explores the fluorescence properties of similar aldehydes (Haiming Guo & F. Tanaka, 2009).

Aplicaciones Científicas De Investigación

Synthesis Methodologies and Chemical Transformations

2-Fluoro-3-methoxybenzaldehyde serves as a precursor in the synthesis of various fluorinated organic compounds, demonstrating its utility in organic synthesis methodologies. For instance, a simplified one-step synthesis method has been developed for the preparation of 3-fluoro-4-methoxybenzaldehyde, highlighting an efficient approach to synthesizing fluorinated benzaldehydes without the extensive use of concentrated acids, thus reducing industrial production harm and costs (Wang Bao-jie, 2006). Similarly, the synthesis of fluorinated analogues of combretastatin A-4, involving 2-fluoroanisole, showcases the antitumor potential of fluoro-substituted compounds derived from 2-fluoro-3-methoxybenzaldehyde (N. Lawrence et al., 2003).

Computational and Spectroscopic Investigations

The compound also serves as an important subject in computational and spectroscopic studies, providing insights into its structural transformations under cryogenic conditions. Research combining infrared spectroscopy and quantum chemistry calculations has detailed the conformational composition and transformations of related fluorobenzaldehydes, revealing the stability and structural dynamics of these compounds at low temperatures (G. O. Ildız et al., 2018).

Catalysis and Chemical Sensing

Furthermore, 2-Fluoro-3-methoxybenzaldehyde derivatives have been explored as components in the design of chemosensors and catalysts. Innovative chemosensors for detecting copper ions have been developed, leveraging the optical properties of salicylaldehydes derivatives, which could potentially extend to bioimaging applications (Wei Gao et al., 2014). Moreover, the biotransformation capabilities of specific fungi towards halogenated benzaldehydes underscore the ecological and bioremediation relevance of these compounds, offering a glimpse into their metabolism and potential environmental applications (H. Beck et al., 2000).

Safety And Hazards

2-Fluoro-3-methoxybenzaldehyde is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes and seek medical attention if irritation persists . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists .

Direcciones Futuras

2-Fluoro-3-methoxybenzaldehyde is a key precursor for drug discoveries . It is particularly used in the synthesis of benzosuberone derivatives . Given its role in the synthesis of potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases , it is likely to continue to be a valuable compound in pharmaceutical research.

Propiedades

IUPAC Name |

2-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHCOUDNHILORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396248 | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methoxybenzaldehyde | |

CAS RN |

103438-88-6 | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

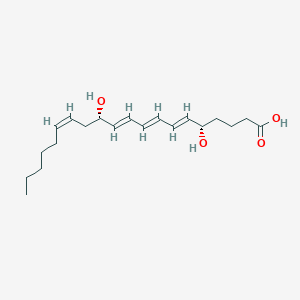

![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)

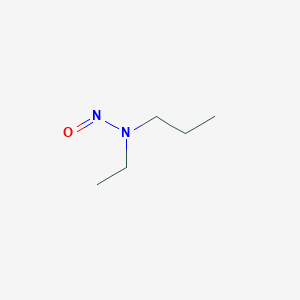

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)

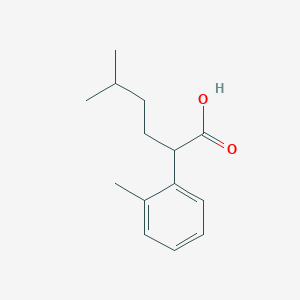

![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)

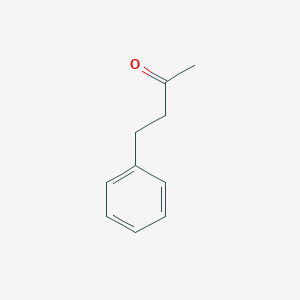

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)